
2-(3-Aminopropylamino)-3-methylpyridine
描述
2-(3-Aminopropylamino)-3-methylpyridine, also known as 3-MAP or 2,3-dimethyl-2,3-dihydropyridine-5,6-diamine, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-(3-Aminopropylamino)-3-methylpyridine is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of various enzymes and signaling pathways. For example, 2-(3-Aminopropylamino)-3-methylpyridine has been found to inhibit the activity of protein kinase C, which plays a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(3-Aminopropylamino)-3-methylpyridine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine can modulate the activity of various neurotransmitters, including dopamine and serotonin. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine has been found to enhance the activity of the immune system, with studies showing that it can increase the production of cytokines and other immune mediators.
实验室实验的优点和局限性
One advantage of using 2-(3-Aminopropylamino)-3-methylpyridine in lab experiments is its relatively low toxicity. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine has a low LD50 and does not exhibit significant toxicity at therapeutic doses. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one limitation of using 2-(3-Aminopropylamino)-3-methylpyridine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on 2-(3-Aminopropylamino)-3-methylpyridine. One area of interest is the development of novel anticancer therapies based on 2-(3-Aminopropylamino)-3-methylpyridine and related compounds. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(3-Aminopropylamino)-3-methylpyridine and to identify potential therapeutic targets. Finally, studies are needed to explore the potential use of 2-(3-Aminopropylamino)-3-methylpyridine in other areas, such as neurodegenerative diseases and infectious diseases.
科学研究应用
2-(3-Aminopropylamino)-3-methylpyridine has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as a potential anticancer agent. Studies have shown that 2-(3-Aminopropylamino)-3-methylpyridine can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Additionally, 2-(3-Aminopropylamino)-3-methylpyridine has been found to exhibit antiviral properties, with studies showing that it can inhibit the replication of HIV and other viruses.
属性
IUPAC Name |
N'-(3-methylpyridin-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-4-2-6-11-9(8)12-7-3-5-10/h2,4,6H,3,5,7,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVPVYSYDCLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)
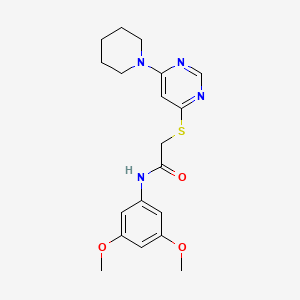
![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)
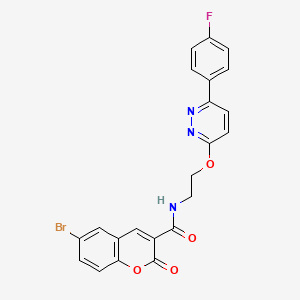
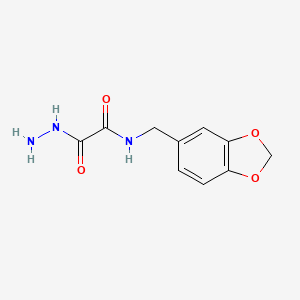
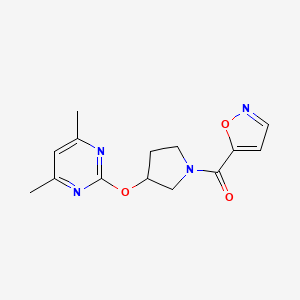
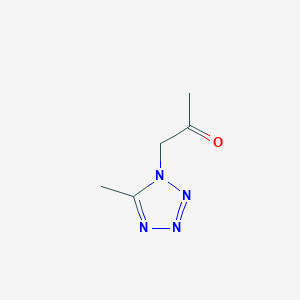
![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)
![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)
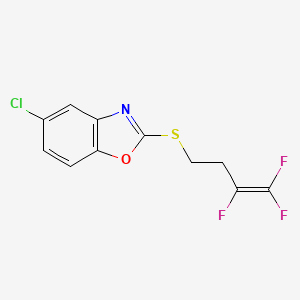

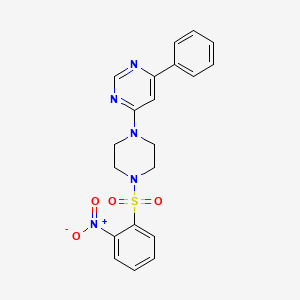
![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)